molecular formula C12H14O3 B134698 4-[(3-Methoxyphenyl)methyl]oxolan-2-one CAS No. 187993-26-6

4-[(3-Methoxyphenyl)methyl]oxolan-2-one

Cat. No.: B134698
CAS No.: 187993-26-6
M. Wt: 206.24 g/mol
InChI Key: WESGCSPEVZMPOR-UHFFFAOYSA-N
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Description

Significance of γ-Lactone Scaffolds in Contemporary Organic and Medicinal Chemistry

The importance of the γ-lactone ring is rooted in its presence in numerous natural products that exhibit a wide range of potent biological effects. mdpi.commdpi.com These activities include antimicrobial, anti-inflammatory, antitumor, and antiviral properties. mdpi.commdpi.com Consequently, the synthesis of γ-lactone derivatives has become a major focus for synthetic and medicinal chemists aiming to develop new therapeutic agents. acs.org

The development of novel synthetic methodologies to access these structures with high efficiency and stereocontrol is a continuous area of research. Modern techniques often focus on catalytic enantioselective synthesis to produce specific chiral versions of these molecules, which is crucial for their pharmacological activity. nih.gov Methods such as the catalytic hydrogenation of 2-furanone, carboxylative cyclization of allylic alcohols, and tandem asymmetric aldol (B89426) reactions have been developed to create diverse γ-butyrolactone derivatives. acs.org The inherent reactivity of the lactone ring also makes it a useful intermediate for creating more complex molecules. mdpi.com

The broad spectrum of biological activities demonstrated by this class of compounds is remarkable. Research has highlighted their potential as:

Anticancer Agents: Many natural and synthetic lactones are known for their cytotoxicity against various tumor cell lines. mdpi.commdpi.com

Antimicrobial Agents: Certain unsaturated lactones have shown a wide spectrum of antibacterial activity, with some derivatives being particularly effective against Gram-positive bacteria. nih.govconsensus.app

Anti-inflammatory Compounds: The lactone moiety is a key feature in molecules exhibiting anti-inflammatory effects. mdpi.com

Agricultural Chemicals: Some γ-lactones with specific substituents have been investigated as potent antifeedants against storage pests, presenting a promising avenue for crop protection agents. nih.govconsensus.app

Overview of Structurally Analogous Oxolan-2-one Derivatives in Scientific Inquiry

While 4-[(3-Methoxyphenyl)methyl]oxolan-2-one itself is not extensively documented, numerous structurally related compounds featuring a methoxyphenyl substituent on an oxolan-2-one core have been synthesized and studied. These analogues provide valuable insight into the structure-activity relationships of this chemical family.

For instance, research into γ-lactones with a p-methoxyphenyl (4-methoxyphenyl) substituent has revealed significant biological activity. nih.govconsensus.app Studies have demonstrated that the removal of a halogen atom from these structures can significantly enhance their antifeedant properties against various pests. nih.gov Furthermore, unsaturated derivatives in this series have shown promising antibacterial activity, particularly against Gram-positive strains. nih.govconsensus.app

More complex analogues, such as the lignans (B1203133), often feature multiple methoxyphenyl groups attached to the butyrolactone framework. Compounds like (3S,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one, found in plants such as Arctium lappa, are well-documented examples of bioactive natural products built upon this scaffold. nih.gov These molecules underscore the importance of the oxolan-2-one core in natural product chemistry.

The table below summarizes key examples of structurally related oxolan-2-one derivatives that have been subjects of scientific investigation.

Compound NameMolecular FormulaKey Research Findings
4-[(4-Methoxyphenyl)methyl]oxolan-2-oneC12H14O3A structural isomer of the title compound, used as a reference in synthetic chemistry.
γ-lactones with a p-methoxyphenyl substituentVariousInvestigated for antifeedant and antibacterial properties; unsaturated versions show high activity. nih.govconsensus.app
(3S,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-oneC21H24O6A naturally occurring lignan (B3055560) found in various plants with known biological activities. nih.gov
4-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-oneC20H22O6A related lignan structure that has been identified and characterized. epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESGCSPEVZMPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CC(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447239
Record name 4-[(3-Methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187993-26-6
Record name 4-[(3-Methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3 Methoxyphenyl Methyl Oxolan 2 One and Substituted Oxolan 2 Ones

Classical and Contemporary Approaches to γ-Lactone Synthesis

The synthesis of γ-lactones, also known as oxolan-2-ones, is a fundamental pursuit in organic chemistry due to their prevalence in natural products and their utility as synthetic intermediates. Both long-established and modern methods are employed to construct this heterocyclic motif.

Lactonization Strategies from Precursor Molecules

The formation of the lactone ring often involves the intramolecular cyclization of a linear precursor molecule containing the requisite functional groups.

The oxidative lactonization of 1,4-diols is a direct method for synthesizing γ-lactones. This process involves a sequential two-step oxidation. Initially, one of the primary alcohol functionalities is oxidized to an aldehyde. This intermediate aldehyde then exists in equilibrium with its cyclic hemiacetal form, known as a lactol. Subsequent oxidation of the lactol yields the stable γ-lactone. lookchem.comresearchgate.net This transformation can be effectively catalyzed by alcohol dehydrogenases (ADHs), which are NAD(P)⁺-dependent enzymes. researchgate.netchemicalbook.com The efficiency of this biocatalytic system can be enhanced by implementing an effective NAD(P)⁺ regeneration system. researchgate.netnih.gov

Table 1: Examples of Oxidative Lactonization of Diols

Diol Substrate Catalyst/Enzyme Resulting Lactone Reference
1,4-Butanediol Horse Liver Alcohol Dehydrogenase (HLADH) γ-Butyrolactone researchgate.net
1,5-Pentanediol Alcohol Dehydrogenase (ADH) δ-Valerolactone lookchem.com
(Z)-2-Butene-1,4-diol Horse Liver Alcohol Dehydrogenase (HLADH) (Z)-Butenolide nih.gov

A plausible synthetic route to 4-[(3-Methoxyphenyl)methyl]oxolan-2-one using this method could start from 2-[(3-methoxyphenyl)methyl]butane-1,4-diol. The selective oxidation, catalyzed by an appropriate enzyme or chemical oxidant, would furnish the target lactone.

The reductive cyclization of γ-ketoesters or their corresponding γ-keto acids presents another significant pathway to γ-lactones. lookchem.com This method involves the reduction of the ketone functionality to a secondary alcohol, which then undergoes spontaneous or acid-catalyzed intramolecular esterification (lactonization) to form the five-membered ring. This transformation can be achieved with high diastereo- and enantioselectivity using catalytic systems. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids using a formic acid–triethylamine azeotrope as the hydrogen source yields chiral multicyclic γ-lactones in high yields. organic-chemistry.org Other metal-based catalysts, such as those involving gallium, have also been employed for the reductive lactonization of γ-keto acids with hydrosilanes. psu.edu

Table 2: Examples of Reductive Cyclization of γ-Ketoesters/Acids

Substrate Catalyst/Reagent Product Reference
γ-Keto carboxylic acids Ru-Catalyst / Formic acid-triethylamine Chiral multicyclic γ-lactones organic-chemistry.org
γ-Keto carboxylic acids Gallium chloride / PhSiH₃ γ-Lactone derivatives psu.edu
ω-Halo-β-keto esters Dianion intramolecular alkylation Macrocyclic β-keto lactones nih.gov

One-pot procedures that convert alcohols directly into lactones offer operational simplicity and efficiency. These methods often involve the oxidation of a primary alcohol to a carboxylic acid, followed by an intramolecular cyclization. For example, a one-pot γ-lactonization of homopropargyl alcohols can be achieved through an alkyne deprotonation/boronation/oxidation sequence. The oxidation of the generated alkynyl boronate produces a ketene (B1206846) intermediate, which is then trapped by the nearby hydroxy group to form the γ-lactone. google.com Another approach involves the dehydrogenative lactonization of diols catalyzed by air-stable iron carbonyl compounds, using acetone (B3395972) as both the solvent and hydrogen acceptor. google.com

A particularly relevant method for the synthesis of the target compound involves the asymmetric hydrogenation of alkylidenesuccinic acids catalyzed by a Ruthenium-BINAP complex. This approach has been successfully applied to the synthesis of (R)- and (S)-4-(substituted benzyl)dihydrofuran-2(3H)-ones, providing a direct route to the core structure of this compound.

Advanced Catalytic Methods

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high selectivity and efficiency. Biocatalysis, in particular, has emerged as a powerful tool for lactone synthesis.

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a lactone. Its biocatalytic counterpart, often employing Baeyer-Villiger monooxygenases (BVMOs), has become a valuable method for the synthesis of enantiomerically pure lactones. lookchem.comchemicalbook.com BVMOs are flavin-dependent enzymes that activate molecular oxygen and utilize NADPH or NADH as cofactors to insert an oxygen atom adjacent to the carbonyl group of a cyclic ketone substrate, yielding a lactone. lookchem.com This enzymatic reaction often proceeds with high regioselectivity and enantioselectivity, providing access to products that are difficult to obtain through traditional chemical methods. lookchem.com

In addition to BVMOs, hydrolases can be used in a chemoenzymatic Baeyer-Villiger oxidation. This process involves the hydrolase-catalyzed formation of a percarboxylic acid from a carboxylic acid ester, which then acts as the oxidizing agent for the ketone in a classical Baeyer-Villiger reaction. chemicalbook.com

Table 3: Examples of Biocatalytic Baeyer-Villiger Oxidations

Ketone Substrate Enzyme/Catalyst Product Reference
rac-Bicyclo[3.2.0]hept-2-en-6-one Phenylacetone monooxygenase (PAMO) mutant Optically active lactones
Phenylacetone Phenylacetone monooxygenase (PAMO) Benzyl (B1604629) acetate (B1210297)
Cyclobutanones Flavin catalyst / Hydrogen peroxide γ-Lactones

Novel Synthetic Approaches

Recent research has focused on developing innovative methods that provide access to the oxolan-2-one core through unconventional bond formations and reaction cascades.

Novel annulation strategies provide powerful tools for constructing heterocyclic rings. One such approach involves a silver-catalyzed intermolecular (3+2) annulation of siloxy alkynes with 3-aminooxetanes to produce γ-butyrolactams. mdpi.com This methodology, while demonstrated for nitrogen-containing heterocycles, highlights the potential of using strained ring systems and activated alkynes for the synthesis of five-membered rings. The reaction proceeds with high regio- and stereoselectivity under mild conditions, suggesting that analogous strategies could be developed for oxygen-containing rings like oxolan-2-ones by employing suitable oxygenated precursors. mdpi.com

Ring expansion reactions are a valuable method for accessing medium-sized and macrocyclic rings that are often challenging to synthesize via direct cyclization. researchgate.net While the specific involvement of fused oxetenium species is a highly specialized area, broader ring expansion strategies have been successfully applied to synthesize lactones. For example, benzoxazine (B1645224) derivatives can undergo a ring expansion catalyzed by p-toluenesulfonic acid to afford eight-membered ring lactones. nih.gov Another approach involves the treatment of valerolactones with aziridines in a (6+3) cyclization to yield nine-membered azlactones. nih.gov These examples demonstrate the principle of using smaller, strained heterocyclic precursors to build larger, more complex lactone-containing structures. researchgate.netnih.gov

In response to the growing demand for environmentally friendly chemical processes, new methods for lactone synthesis have been developed using sustainable reagents and energy sources. rsc.org A notable one-pot method involves the oxidation of alcohols using potassium peroxymonosulphate (a component of Oxone) in an ionic liquid medium. rsc.org Ionic liquids are attractive as "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. nih.gov

The efficiency of this oxidation process can be dramatically enhanced by the application of microwave or ultrasonic irradiation, which significantly reduces reaction times. rsc.org Furthermore, novel peroxymonosulphate ionic liquids have been synthesized and used as effective oxidants themselves, combining the properties of the oxidant and the sustainable medium into a single substance. rsc.org This integrated approach represents a significant step towards a more sustainable synthesis of lactones.

Targeted Functionalization and Derivatization of Oxolan-2-one Core Structures

Once the oxolan-2-one core is synthesized, its targeted functionalization is crucial for creating analogues with diverse properties. Methodologies have been developed to introduce substituents at various positions of the lactone ring. A powerful strategy for preparing polysubstituted γ-butyrolactones involves the activation of δ-nitro alcohol precursors using di-tert-butyl carbonate and a catalytic amount of 4-dimethylamino pyridine (B92270) (DMAP). This method allows for the creation of trans-α,β-substituted butyrolactone oximes under mild conditions. The δ-nitro alcohol precursors are themselves readily accessible through the Michael addition of carbonyl compounds to a wide variety of nitroalkenes, enabling the incorporation of diverse functionalities.

Table 2: Summary of Synthetic Strategies

Section Methodology Key Features
2.1.2.2 Oxidative Lactonization of Diols Biocatalytic, high selectivity, mild conditions, uses enzymes like HLADH. scispace.com
2.1.2.3 C–H Functionalization Atom-economical, direct synthesis, transition-metal catalyzed. dc.govgcms.cz
2.1.3.1 Siloxy Alkyne Reactions Novel (3+2) annulation approach, potential for extension to oxolan-2-ones. mdpi.com
2.1.3.2 Ring Expansion Access to larger lactone rings from smaller heterocyclic precursors. nih.gov
2.1.3.3 Sustainable Synthesis Uses ionic liquids, peroxymonosulphate salts, and microwave/ultrasound. rsc.org

Multi-step Synthetic Pathways for Complex Architectures

The construction of complex oxolan-2-one architectures, particularly those found in natural products like lignans (B1203133), often requires sophisticated multi-step synthetic sequences. These pathways are designed to control stereochemistry and build molecular complexity in a deliberate, step-wise manner. A prominent example is the synthesis of dibenzylbutyrolactone lignans such as arctigenin (B1665602) and trachelogenin, which share the core structure of the target compound. nih.gov

One illustrative multi-step approach involves an asymmetric synthesis strategy that begins with readily available starting materials and builds the chiral centers sequentially. For example, the synthesis of lignan (B3055560) lactones can be achieved by employing an enantioselective deprotonation of a substituted cyclobutanone (B123998) as a key step. This is followed by a Baeyer-Villiger oxidation to form the γ-butyrolactone ring. Subsequent stereoselective alkylation or aldol (B89426) addition reactions are then used to introduce the second benzyl group, ultimately leading to the desired complex dibenzylbutyrolactone structure.

Another powerful strategy involves cascade reactions, where multiple bond-forming events occur in a single pot. The total synthesis of the lignan lactone (-)-hinokinin, for instance, features a three-step cascade process. This sequence includes a highly stereoselective Michael addition, followed by an anion-oxidative hydroxylation and an oxygen anion cyclization to construct the core butyrolactone intermediate. Such multi-step, often stereocontrolled, pathways are essential for accessing the intricate and biologically important architectures of this compound class.

Table 1: Key Strategies in Multi-step Synthesis of Complex Oxolan-2-ones

StrategyDescriptionKey ReactionsApplication Example
Sequential Asymmetric Synthesis Step-wise construction of chiral centers from simple precursors.Enantioselective deprotonation, Baeyer-Villiger oxidation, Stereoselective alkylation.Synthesis of various lignan lactones.
Cascade Reactions Multiple bond-forming transformations in a single synthetic operation.Michael addition, Anion-oxidative hydroxylation, Oxygen anion cyclization.Total synthesis of (-)-Hinokinin.
Lactonization of Precursors Cyclization of a functionalized open-chain precursor to form the lactone ring.Iodolactonization, Oxidative lactonization of alkenoic acids. nih.govSynthesis of various substituted γ-butyrolactones. researchgate.net

Coupling Reactions for Diverse Aromatic and Aliphatic Substituents

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon bonds, enabling the introduction of a wide array of aromatic and aliphatic substituents onto the oxolan-2-one scaffold. Reactions such as the Suzuki-Miyaura and Stille couplings are particularly valuable for their functional group tolerance and reliability. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex. nih.gov In the context of synthesizing this compound, this reaction could be envisioned in two primary ways:

Coupling of a (3-methoxyphenyl)boronic acid with a precursor such as 4-(halomethyl)oxolan-2-one.

Coupling of a benzyl halide with an organoboron derivative of the oxolan-2-one.

A demonstrated application of this methodology involves the direct arylation of benzyl alcohols via Suzuki-Miyaura coupling to construct diarylmethanes, which represent the core structure linking the phenyl and lactone moieties. rsc.org Furthermore, a chemo-enzymatic platform for synthesizing furanolides—structurally related unsaturated lactones—successfully employed a Suzuki coupling to install a p-methoxybenzyl substituent, showcasing the reaction's utility on a similar heterocyclic core. acs.org

The Stille coupling offers another powerful route, involving the reaction of an organostannane (organotin compound) with an organic halide catalyzed by palladium. wikipedia.orgthermofisher.com Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide variety of functional groups including esters, which is crucial when working with lactones. libretexts.orgthermofisher.com This method could be used to couple a (3-methoxyphenyl)methylstannane with a 4-halo-oxolan-2-one, or vice-versa, to forge the key C-C bond. The Stille reaction has been instrumental in the total synthesis of numerous complex natural products. libretexts.org

Table 2: Palladium-Catalyzed Coupling Reactions for Oxolan-2-one Synthesis

Reaction NameCoupling PartnersCatalyst System (Typical)Key Advantages
Suzuki-Miyaura Coupling Organoboron (e.g., boronic acid) + Organic Halide/TriflatePd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃)Low toxicity of boron reagents, High functional group tolerance, Commercially available reagents. nih.gov
Stille Coupling Organostannane + Organic Halide/TriflatePd(0) complex (e.g., Pd(PPh₃)₄), often with additivesExcellent functional group tolerance, Stability of organotin reagents to air and moisture. wikipedia.orgthermofisher.com

Post-Synthetic Modifications and Functional Group Interconversions

Once the core structure of this compound is assembled, further diversification can be achieved through post-synthetic modifications and functional group interconversions (FGIs). These reactions target specific functional groups on the molecule without altering the fundamental oxolan-2-one skeleton.

Demethylation: The methoxy (B1213986) group on the phenyl ring is a prime target for modification. Cleavage of this methyl ether to reveal a phenolic hydroxyl group can significantly alter the compound's biological properties and provide a handle for further functionalization (e.g., esterification, etherification). This transformation can be achieved using various reagents:

Boron tribromide (BBr₃): A classic and powerful reagent for cleaving aryl methyl ethers.

Nucleophilic reagents: Strong nucleophiles like iodide or thiolates in polar aprotic solvents can also effect demethylation.

Biocatalysis: Enzymatic methods, such as those using veratrol-O-demethylase, offer an oxygen-independent and regioselective approach to demethylation under mild conditions. researchgate.net

The successful O-demethylation of a p-methoxybenzyl group on a furanolide core using BBr₃ has been reported, demonstrating the feasibility of this modification on a related lactone structure. acs.org

Electrophilic Aromatic Substitution: The 3-methoxyphenyl (B12655295) ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome of these reactions is directed by the existing substituents: the methoxy group is a strong ortho-, para-director and activating, while the alkyl substituent (the methylene-lactone group) is a weak ortho-, para-director and activating. The combined directing effects would favor substitution at the positions ortho and para to the strongly activating methoxy group (positions 2, 4, and 6), with steric hindrance from the bulky side chain likely influencing the final product distribution.

Modifications of the Lactone Ring: While many reactions can open the lactone ring, certain FGIs can modify substituents on the ring itself. For instance, if a halo-lactone precursor is used, the halogen atom can be removed via reductive dehalogenation (e.g., using tributyltin hydride) or eliminated via dehydrohalogenation to introduce a double bond. researchgate.netnih.gov These transformations on lactones bearing a p-methoxyphenyl substituent have been shown to significantly impact biological activity. nih.gov

Table 3: Common Post-Synthetic Modifications

Modification TypeReagent/MethodTarget SiteResulting Functional Group
Demethylation BBr₃, Iodocyclohexane, BiocatalysisMethoxy group on phenyl ringPhenolic hydroxyl group
Nitration HNO₃ / H₂SO₄Phenyl ring (positions 2, 4, 6)Nitro group
Halogenation Br₂ / FeBr₃Phenyl ring (positions 2, 4, 6)Bromo group
Reductive Dehalogenation Tributyltin hydrideHalogen on lactone precursorC-H bond (halogen removed)

Chemical Reactivity and Transformation Studies of 4 3 Methoxyphenyl Methyl Oxolan 2 One Analogs

Ring-Opening and Ring-Closing Reactions of the Oxolan-2-one Moiety

The oxolan-2-one ring, a five-membered lactone, is a stable moiety, but it can undergo ring-opening reactions under specific conditions, typically involving nucleophilic attack at the carbonyl carbon. wikipedia.orgicm.edu.pl These reactions are fundamental in transforming the cyclic ester into linear, bifunctional compounds.

Heating a lactone with a base like sodium hydroxide (B78521) will hydrolyze it to its parent compound, a straight-chained bifunctional molecule. wikipedia.org This reaction is reversible, with the equilibrium favoring the hydroxy acid under basic conditions. Similarly, amines can react with lactones to yield a ring-opened alcohol and an amide. wikipedia.org

Conversely, ring-closing reactions are pivotal in the synthesis of the oxolan-2-one moiety. γ-Hydroxy acids, the precursors to γ-lactones, can spontaneously cyclize to form the stable five-membered ring. wikipedia.org More advanced synthetic methodologies for constructing the γ-butyrolactone ring include intramolecular esterification of γ-hydroxybutanoic acid functionalities, as well as various catalyzed cyclization reactions. nih.gov For instance, photoredox catalysis can be employed to forge γ-butyrolactones from oxidizable alkenes and α,β-unsaturated acids. nih.gov

Table 1: Ring-Opening Reactions of Oxolan-2-one Analogs
ReactantReagentProductReaction Type
4-[(3-Methoxyphenyl)methyl]oxolan-2-oneNaOH(aq), HeatSodium 4-hydroxy-5-(3-methoxyphenyl)pentanoateBase-catalyzed hydrolysis
This compoundCH3NH24-Hydroxy-N-methyl-5-(3-methoxyphenyl)pentanamideAminolysis

Transformations Involving Carbonyl and Aromatic Substituents

The this compound structure presents two primary sites susceptible to oxidation: the benzylic methylene (B1212753) group and the methoxy-substituted aromatic ring. The oxidation of benzylic methylene groups to the corresponding carbonyl compounds is a fundamental transformation in organic synthesis. mdpi.com Various oxidizing agents, including potassium permanganate (B83412) in the presence of triethylamine, can effectively convert benzylic methylenes into ketones. thieme-connect.com Additionally, metal-catalyzed aerobic oxidation provides an environmentally benign route to these valuable intermediates. rsc.org

The methoxy-substituted benzene (B151609) ring can also undergo oxidation, although this generally requires harsher conditions. oup.comacs.org Depending on the reagents and reaction conditions, oxidation of methoxybenzenes can lead to the formation of quinones or phenols. oup.com For instance, hydrogen peroxide in formic acid has been shown to oxidize methoxybenzenes to p-benzoquinones. oup.com

Table 2: Potential Oxidation Products
Starting MaterialOxidizing AgentPotential ProductSite of Oxidation
This compoundKMnO4/Et3N4-[(3-Methoxyphenyl)carbonyl]oxolan-2-oneBenzylic methylene
This compoundH2O2/HCOOH4-[(3-Methoxy-1,4-benzoquinon-yl)methyl]oxolan-2-oneAromatic ring

The lactone functionality is readily reducible by powerful reducing agents such as lithium aluminum hydride (LAH). wikipedia.org This reaction typically opens the lactone ring to form a diol. In the case of this compound, reduction with LAH would yield 5-(3-methoxyphenyl)pentane-1,4-diol. wikipedia.orgchemicalforums.com More controlled reduction, for instance using diisobutylaluminium hydride (DIBAL-H) at low temperatures, can selectively reduce the lactone to a lactol (a cyclic hemiacetal). nih.gov

The methoxy (B1213986) group on the aromatic ring can also be a site for transformation, specifically through ether cleavage. Reagents like boron tribromide (BBr₃) or strong acids such as hydrobromic acid (HBr) can cleave the aryl methyl ether to yield the corresponding phenol. nih.govtandfonline.comrsc.org

The carbonyl carbon of the oxolan-2-one ring is an electrophilic center and is susceptible to nucleophilic acyl substitution. As discussed in the ring-opening section, nucleophiles like hydroxide and amines can attack this carbon, leading to the opening of the lactone ring. wikipedia.org

The methoxy group's oxygen atom, a heteroatom, can also be involved in nucleophilic substitution, although this is less common for aryl ethers unless the ring is activated by electron-withdrawing groups. acs.org The cleavage of the methyl-oxygen bond by nucleophiles is a key step in the demethylation of aryl methyl ethers, often facilitated by Lewis or Brønsted acids. nih.govresearchgate.net

The methoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgorganicchemistrytutor.comvaia.com The alkyl substituent at the meta position is a weak activating group and also an ortho-, para-director. cognitoedu.org

The directing effects of these two groups will influence the position of incoming electrophiles. The positions ortho and para to the strongly activating methoxy group (positions 2, 4, and 6) are the most likely sites of substitution. The alkyl group at position 3 will further influence this, with substitution likely to be sterically hindered at position 2. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6 of the methoxyphenyl ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglkouniv.ac.in

Table 3: Regioselectivity in Electrophilic Aromatic Substitution
ReactionReagentsMajor Product(s)
NitrationHNO3, H2SO44-[(3-Methoxy-4-nitrophenyl)methyl]oxolan-2-one and 4-[(3-Methoxy-6-nitrophenyl)methyl]oxolan-2-one
BrominationBr2, FeBr34-[(4-Bromo-3-methoxyphenyl)methyl]oxolan-2-one and 4-[(6-Bromo-3-methoxyphenyl)methyl]oxolan-2-one
Friedel-Crafts AcylationCH3COCl, AlCl34-[(4-Acetyl-3-methoxyphenyl)methyl]oxolan-2-one and 4-[(6-Acetyl-3-methoxyphenyl)methyl]oxolan-2-one

The hydrolysis of the lactone is a key reaction, which can be catalyzed by either acid or base. nih.govresearchgate.netscilit.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. vaia.comnih.govhw.ac.uk This process is reversible.

Base-catalyzed hydrolysis, also known as saponification, involves the direct attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to open the ring, forming a carboxylate and an alcohol. nih.govyoutube.com This reaction is essentially irreversible due to the deprotonation of the resulting carboxylic acid. wikipedia.org

The methoxy group is generally stable to hydrolysis under conditions that would cleave the lactone. Cleavage of the aryl methyl ether typically requires more forcing conditions, such as strong acids at high temperatures. tandfonline.comrsc.org

Acylation Reactions of the Oxolanone Carbonyl Group

Investigations into the chemical reactivity of this compound and its analogs reveal that direct acylation of the endocyclic carbonyl group is a challenging transformation due to the inherent stability of the lactone ester functional group. Instead, reactivity is predominantly observed at the α-carbon (the carbon atom adjacent to the carbonyl group) through the formation of an enolate intermediate. This C-acylation provides a valuable method for the synthesis of α-acyl-γ-butyrolactone derivatives.

The process typically involves the deprotonation of the α-carbon using a strong, non-nucleophilic base to generate a reactive enolate. This enolate then acts as a nucleophile, attacking an acylating agent, such as an acyl chloride, to introduce an acyl group at the α-position.

A notable example of this reactivity is found in the synthesis of A-factor-type γ-butyrolactone hormones. acs.org In these studies, a protected γ-butyrolactone core is acylated using sodium hexamethyldisilazide (NaHMDS) as the base and various acyl chlorides as the electrophiles. acs.org This methodology has been successfully applied to produce a range of α-acylated lactones with yields reported between 55% and 70%. acs.org Gratifyingly, these reactions often proceed with high diastereoselectivity, leading to the formation of a single diastereomer. acs.org

Another established method for the α-acylation of γ-butyrolactones involves the condensation reaction with an ester. For instance, α-acetyl-γ-butyrolactone can be synthesized by reacting γ-butyrolactone with ethyl acetate (B1210297) in the presence of a base. This reaction, akin to a Claisen condensation, introduces an acetyl group onto the α-carbon of the lactone ring.

The general scheme for the α-acylation of a 4-substituted oxolan-2-one is presented below:

General Reaction Scheme for α-Acylation of 4-Substituted Oxolan-2-ones

In this reaction, R represents the (3-methoxyphenyl)methyl group or other substituents, and R' represents the acyl group being introduced.

The research findings on the acylation of γ-butyrolactone analogs are summarized in the interactive data table below.

SubstrateBaseAcylating AgentProductYield (%)Reference
Protected (R)-Paraconyl AlcoholNaHMDSVarious Acyl Chloridesα-Acyl-γ-butyrolactones55-70 acs.org
γ-ButyrolactoneCalcium OxideEthyl Acetateα-Acetyl-γ-butyrolactoneNot specified

This table highlights the utility of α-acylation as a key transformation in the functionalization of oxolan-2-one systems, providing access to a diverse range of derivatives for further chemical and biological studies.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Oxolan 2 One Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

For 4-[(3-Methoxyphenyl)methyl]oxolan-2-one, ¹H NMR would provide information on the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show distinct signals for the aromatic protons of the 3-methoxyphenyl (B12655295) group, the methoxy (B1213986) protons, and the protons of the oxolan-2-one ring and the benzylic methylene (B1212753) bridge. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon environments. Key signals would include the carbonyl carbon of the lactone ring (expected at a significant downfield shift), the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the methoxy carbon, and the aliphatic carbons of the oxolan-2-one ring and the methylene bridge.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and have not been experimentally verified.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O (C2 of oxolane) - ~177
CH₂ (C3 of oxolane) ~2.2 - 2.6 ~35
CH (C4 of oxolane) ~2.7 - 3.1 ~40
CH₂O (C5 of oxolane) ~4.1 - 4.4 ~72
Benzylic CH₂ ~2.8 - 3.2 ~38
Aromatic CH (C2') ~6.7 - 6.9 ~112
Aromatic C (C3') - ~160
Aromatic CH (C4') ~6.7 - 6.9 ~114
Aromatic CH (C5') ~7.1 - 7.3 ~130
Aromatic CH (C6') ~6.7 - 6.9 ~121

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

GC-MS could be employed if the compound is sufficiently volatile and thermally stable. The mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight. Fragmentation patterns would likely involve cleavage of the benzylic bond and fragmentation of the oxolan-2-one ring.

LC-MS/MS is a more versatile technique, particularly for less volatile compounds. It would allow for the separation of the compound from any impurities before mass analysis. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which would allow for the unambiguous determination of the elemental formula of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) group of the lactone ring, typically in the region of 1770-1790 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-O stretching for the ether and ester functionalities, and aromatic C=C stretching bands.

Raman spectroscopy would provide complementary information. While the carbonyl stretch might be weaker in the Raman spectrum, the aromatic ring vibrations are often strong and can provide additional structural detail.

Table 2: Predicted FTIR Absorption Bands for this compound (Note: These are estimated values and have not been experimentally verified.)

Functional Group Predicted Wavenumber (cm⁻¹)
C=O (lactone) ~1775
Aromatic C-H stretch ~3000-3100
Aliphatic C-H stretch ~2850-3000
Aromatic C=C stretch ~1450-1600

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound would be expected to exhibit absorption bands in the UV region due to the π → π* transitions of the substituted benzene (B151609) ring. The position of the absorption maximum (λmax) would be influenced by the methoxy substituent on the aromatic ring.

X-ray Based Techniques: X-ray Absorption Fine Structure (XAFS, XANES, EXAFS), X-ray Diffraction (XRD)

X-ray based techniques provide detailed information about the atomic-level structure of materials.

X-ray Diffraction (XRD), specifically single-crystal XRD, would be the definitive method for determining the three-dimensional molecular structure of this compound, provided that a suitable single crystal could be grown. This technique would yield precise bond lengths, bond angles, and conformational information.

X-ray Absorption Fine Structure (XAFS) techniques, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are typically used to probe the local geometric and/or electronic structure around a specific element. For an organic molecule like this, these techniques would be less commonly employed unless there was a specific interest in the local environment of a heavier atom, which is not present in this compound.

Electron Microscopy Techniques: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM)

Electron microscopy techniques are primarily used to visualize the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) would be used to study the surface morphology, shape, and size of the compound in its solid, crystalline, or amorphous state.

Transmission Electron Microscopy (TEM) could provide higher resolution images of the material's internal structure. For a small organic molecule, TEM might be used to study the crystal lattice if the material is crystalline.

High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that is sensitive to the atomic number of elements. It is more commonly applied to materials containing heavier elements and would be of limited utility for the characterization of this specific organic compound.

Stereochemical Considerations in Oxolan 2 One Chemistry

Impact of Chiral Centers on Molecular Recognition and Functionality

The stereochemistry of substituted oxolan-2-ones is paramount in dictating their biological activity. The chiral center at the C4 position of the lactone ring results in enantiomers that can interact differently with other chiral molecules, such as biological receptors and enzymes. This specificity is the foundation of molecular recognition, where a precise three-dimensional fit is required for a biological response.

In nature, γ-butyrolactones (GBLs) act as crucial signaling molecules, often referred to as "bacterial hormones," in a wide range of actinomycetes. rsc.orgrsc.org For instance, the A-factor in Streptomyces griseus is a well-known GBL that regulates secondary metabolism and morphological differentiation. rsc.org The biological activity of these molecules is highly dependent on their stereoconfiguration. The specific arrangement of the substituent at the C4 position determines how the molecule fits into the binding pocket of its cognate receptor protein. rsc.org An incorrect enantiomer may fail to bind or may elicit a different or antagonistic response.

Studies on γ-butyrolactone derivatives have shown that chiral recognition is often dependent on the geometry and steric effects of the substituents on the lactone ring. nih.gov For 4-[(3-Methoxyphenyl)methyl]oxolan-2-one, the spatial orientation of the (3-methoxyphenyl)methyl group is critical. One enantiomer might present the phenyl ring in a conformation that allows for favorable π-stacking or hydrophobic interactions within a receptor's active site, while the other enantiomer would position the group in a sterically hindered or otherwise unfavorable orientation, preventing effective binding. This principle underscores why the synthesis of single, optically pure enantiomers is a primary goal in medicinal and synthetic chemistry.

Diastereoselective and Enantioselective Synthesis Strategies for Chiral Oxolan-2-ones

The demand for enantiomerically pure chiral oxolan-2-ones has driven the development of sophisticated asymmetric synthesis strategies. These methods are designed to control the formation of the chiral center at the C4 position, yielding a high excess of the desired stereoisomer. Key approaches include catalytic asymmetric hydrogenation, chemoenzymatic cascades, and diastereodivergent catalysis.

Catalytic Asymmetric Hydrogenation is a powerful method for establishing chirality. This strategy often involves the hydrogenation of a precursor molecule, such as a butenolide (an unsaturated lactone), using a chiral metal catalyst. researchgate.net For instance, complexes of rhodium or ruthenium with chiral ligands like BINAP can deliver hydrogen to one face of the double bond preferentially, leading to the formation of one enantiomer of the corresponding γ-butyrolactone in high enantiomeric excess. researchgate.net

Chemoenzymatic Synthesis combines chemical reactions with highly selective enzymatic transformations. One-pot, two-enzyme sequential cascades have been developed to produce chiral γ-butyrolactones from simple starting materials. researchgate.net Such a process might involve an initial reduction of a carbon-carbon double bond by an ene-reductase, followed by the stereoselective reduction of a ketone by an alcohol dehydrogenase, which then cyclizes to form the chiral lactone with excellent enantioselectivity (up to 99% ee). researchgate.net

Diastereodivergent Synthesis allows for the selective synthesis of any of the possible diastereomers from a common set of starting materials by simply changing the catalyst. For molecules with two chiral centers, such as α,β-disubstituted γ-butyrolactones, cooperative catalysis using a chiral N-heterocyclic carbene (NHC) and a chiral iridium catalyst has been employed to achieve a diastereodivergent [3+2] annulation, providing access to all four possible stereoisomers in high yield and stereoselectivity. researchgate.net

Synthesis StrategyDescriptionKey FeaturesTypical Stereoselectivity
Catalytic Asymmetric HydrogenationReduction of a C=C double bond in a butenolide precursor using a chiral metal catalyst (e.g., Rh-BINAP). researchgate.netHigh efficiency, broad substrate scope.High enantiomeric excess (ee). researchgate.net
Chemoenzymatic CascadeA one-pot sequence of enzymatic reactions (e.g., using ene-reductases and alcohol dehydrogenases) to build the chiral center. researchgate.netMild reaction conditions, high stereoselectivity.Excellent ee (often >98%). researchgate.net
Diastereodivergent CatalysisUse of cooperative chiral catalysts (e.g., NHC and Iridium) to selectively form any desired diastereomer from the same starting materials. researchgate.netAccess to all possible stereoisomers, high control.Good diastereomeric ratios (d.r.) and excellent ee. researchgate.net

Stereochemical Assignments through Advanced Spectroscopic Methods (e.g., Nuclear Overhauser Effect (nOe))

Once chiral oxolan-2-ones are synthesized, determining their relative and absolute stereochemistry is a crucial step. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically the Nuclear Overhauser Effect (NOE), is an exceptionally powerful tool for elucidating molecular structure in solution. wikipedia.orgresearchgate.net

The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. wikipedia.orgresearchgate.net This phenomenon is observed as a change in the intensity of one resonance signal when another nearby nucleus is irradiated. tib.eu In a two-dimensional NOE Spectroscopy (NOESY) experiment, cross-peaks appear between the signals of protons that are spatially proximate. chempedia.info

For a 4-substituted oxolan-2-one like this compound, NOE/NOESY experiments can unambiguously determine the relative stereochemistry (i.e., cis or trans).

For the cis-isomer: The protons of the methylene (B1212753) group in the (3-methoxyphenyl)methyl substituent are on the same face of the lactone ring as the proton at the C4 position. A NOESY experiment would therefore show a cross-peak between the C4-H and the benzylic -CH₂- protons.

For the trans-isomer: The substituent and the C4-H are on opposite faces of the ring. Being further apart in space, they would not show a significant NOE cross-peak.

This method, often combined with molecular modeling, provides definitive evidence for stereochemical assignments in flexible molecules where other methods might be inconclusive. researchgate.net

StereoisomerExpected NOE InteractionRationale
cis-4-[(3-Methoxyphenyl)methyl]oxolan-2-onePresent between C4-H and the benzylic -CH₂- protons.The protons are on the same face of the ring and are close in space (<5 Å).
trans-4-[(3-Methoxyphenyl)methyl]oxolan-2-oneAbsent between C4-H and the benzylic -CH₂- protons.The protons are on opposite faces of the ring and are too far apart for a significant NOE.

Enzymatic Specificity and Stereoselective Biotransformations Involving Lactone Reductases

Biocatalysis offers a green and highly efficient alternative to traditional chemical methods for producing chiral compounds. Enzymes, with their precisely shaped active sites, can perform reactions with exceptional levels of stereo-, regio-, and chemoselectivity. In the context of oxolan-2-ones, various reductase enzymes are employed for stereoselective biotransformations.

While specific "lactone reductases" exist, other enzyme classes such as carbonyl reductases (CRs) , alcohol dehydrogenases (ADHs) , and enoate reductases (ERs) are widely used to synthesize chiral lactones via the reduction of keto or enoate precursors. researchgate.netnih.gov

Carbonyl Reductases: These enzymes catalyze the asymmetric reduction of a keto group to a secondary alcohol. When applied to γ- or δ-ketoesters, the resulting hydroxy ester spontaneously cyclizes to form the chiral lactone. nih.gov Engineered carbonyl reductases have shown the ability to produce a wide array of chiral lactones with high yields and excellent enantiopurities (up to 99% ee). rsc.org

Enoate Reductases: Often part of the "Old Yellow Enzyme" (OYE) family, these enzymes catalyze the stereoselective reduction of an activated carbon-carbon double bond. researchgate.net They can be used in enzymatic cascades to first set the stereocenter at what will become the C4 position of the lactone ring. researchgate.net

Stereodivergent Biocatalysis: A significant advantage of enzymatic methods is the potential for stereodivergence. By selecting different enzymes, it is possible to produce either the (R)- or (S)-enantiomer of a target lactone from the same starting material. For example, different enzymes from the OYE family have been used in one-pot cascades to achieve the formal reduction of α-angelica lactone to either (R)- or (S)-γ-valerolactone with high enantiomeric excess. researchgate.net

The specificity of these enzymes arises from the chiral environment of their active site, which binds the substrate in a preferred orientation, allowing the transfer of a hydride (from a cofactor like NADPH or NADH) to only one face of the carbonyl or double bond. This precise control makes biotransformation an invaluable tool in asymmetric synthesis.

Computational Chemistry and Theoretical Modeling of 4 3 Methoxyphenyl Methyl Oxolan 2 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

No published studies were found that performed Density Functional Theory (DFT) or other quantum chemical calculations on 4-[(3-Methoxyphenyl)methyl]oxolan-2-one.

Molecular Dynamics Simulations for Conformational Analysis and Stability

A search for molecular dynamics (MD) simulations to analyze the conformational landscape, flexibility, and stability of this compound yielded no results.

Molecular Docking Studies for Ligand-Target Interactions

There are no publicly accessible molecular docking studies that investigate the interaction of this compound with any biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, QSAR studies can be instrumental in predicting the biological activity of novel derivatives and guiding the design of compounds with enhanced potency. These models are built by correlating molecular descriptors, which are numerical representations of molecular properties, with experimentally determined biological activities.

A hypothetical QSAR study on a series of this compound analogs might involve the synthesis and biological evaluation of compounds with variations in the substituent on the phenyl ring and modifications to the oxolan-2-one core. A variety of molecular descriptors would then be calculated for each analog. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others. ucsb.edurjptonline.org

For instance, a study on α-methylene-γ-butyrolactone derivatives revealed a strong correlation between antifungal activity and molecular structure, with the model achieving a high coefficient of determination (R² = 0.961). nih.gov The analysis of structure-activity relationships (SARs) indicated that derivatives bearing electron-withdrawing substituents at the meta- or para-positions of the phenyl ring exhibited improved activity. nih.gov Similarly, a 3D-QSAR analysis of other γ-butyrolactone derivatives suggested that the introduction of bulky and negatively charged groups could enhance their antifungal properties. nih.govacs.org

The development of a robust QSAR model for this compound analogs would follow a systematic approach:

Data Set Selection: A diverse set of analogs with a significant range of biological activities would be chosen.

Descriptor Calculation: A wide array of molecular descriptors would be computed for each analog.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to develop the QSAR equation.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR model could be represented by an equation similar to:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents coefficients and D represents the different molecular descriptors. Such a model would provide valuable insights into the structural requirements for the desired biological activity of this class of compounds.

Table 1: Hypothetical QSAR Data for this compound Analogs

AnalogR-GroupLogPMolecular Weight ( g/mol )Predicted Biological Activity (IC₅₀, µM)
13-OCH₃2.1206.2315.5
24-Cl2.5210.6510.2
32-F2.2208.2212.8
43-NO₂1.8221.228.5
54-CH₃2.6204.2520.1

Prediction of Catalytic Reaction Pathways and Active Sites

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions at the atomic level. taylorfrancis.comsemanticscholar.org For this compound, theoretical modeling can predict plausible catalytic reaction pathways, identify key intermediates and transition states, and characterize the active sites of catalysts involved in its synthesis or transformation.

A key reaction involving γ-butyrolactones is their catalytic hydrogenation to 1,4-butanediol, a valuable chemical intermediate. mdpi.comresearchgate.net DFT studies on the hydrogenation of γ-butyrolactone over copper-based catalysts have shown that the reaction typically proceeds through a series of hydrogenation and dehydrogenation steps. mdpi.comresearchgate.net The reaction pathways are influenced by factors such as the catalyst composition, temperature, and pressure. mdpi.comnih.gov

For this compound, a predicted catalytic hydrogenation pathway might involve the following key steps:

Adsorption: The oxolan-2-one ring of the molecule adsorbs onto the active sites of the catalyst surface.

Ring Opening: The ester bond in the lactone ring is cleaved, often facilitated by the catalyst.

Hydrogenation: The resulting intermediate is hydrogenated in a stepwise manner.

Desorption: The final product, a substituted 1,4-butanediol, desorbs from the catalyst surface.

DFT calculations can provide the energetic profile of this pathway, including the activation energies for each step. This information is crucial for understanding the reaction kinetics and for designing more efficient catalysts. For instance, a DFT study on the gold-catalyzed arylation-lactonization of γ-alkenoic acids identified two competing mechanistic pathways, cis and trans, with different rate-determining steps. nih.gov Such detailed mechanistic insights are invaluable for optimizing reaction conditions and catalyst design.

Table 2: Predicted Energetics for a Hypothetical Catalytic Hydrogenation Pathway of this compound

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
1Adsorbed Reactant0.0
2Transition State 1 (Ring Opening)+15.2
3Ring-Opened Intermediate-5.8
4Transition State 2 (Hydrogenation)+10.5
5Hydrogenated Intermediate-12.3
6Desorbed Product-20.1

Cheminformatics Approaches for Chemical Space Exploration and Virtual Screening

Cheminformatics provides a suite of computational tools to explore the vast chemical space surrounding a molecule of interest like this compound and to identify novel compounds with desired properties through virtual screening. researchgate.netfrontiersin.org Virtual screening is a cost-effective and time-efficient alternative to high-throughput screening for discovering new lead compounds. mdpi.commacinchem.org The process involves the computational screening of large chemical libraries against a biological target.

A typical cheminformatics workflow for exploring the chemical space around this compound would involve several key stages:

Library Generation: A virtual library of analogs can be generated by systematically modifying the core structure of this compound. This can involve varying the substituents on the phenyl ring, altering the substitution pattern on the oxolan-2-one ring, or replacing the core scaffold with bioisosteres.

Pharmacophore Modeling: Based on the structure of known active compounds or the binding site of a target protein, a pharmacophore model can be developed. nih.govpharmacophorejournal.com This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. researchgate.net

Virtual Screening: The generated virtual library or large commercial databases can then be screened against the pharmacophore model to identify molecules that match the required features. nih.gov Alternatively, if the three-dimensional structure of the biological target is known, structure-based virtual screening methods like molecular docking can be employed to predict the binding affinity of the compounds in the library to the target's active site.

Hit Selection and Optimization: The top-ranked compounds from the virtual screen, known as "hits," are then selected for further computational analysis, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, before being prioritized for chemical synthesis and biological testing.

Machine learning algorithms are increasingly being integrated into virtual screening workflows to enhance their efficiency and accuracy. researchgate.net These methods can be trained on existing data to predict the activity of new compounds, thereby accelerating the discovery of promising drug candidates.

Table 3: Illustrative Virtual Screening Cascade for this compound Analogs

Screening StageNumber of CompoundsCriteria
Initial Library1,000,000Commercially available compounds
Drug-likeness Filtering750,000Lipinski's Rule of Five
Pharmacophore Screening50,000Fit to a 3D pharmacophore model
Molecular Docking1,000Predicted binding affinity to target
Visual Inspection & ADMET Prediction50Favorable binding mode and predicted safety profile
Final Hits for Synthesis10Highest priority candidates

Molecular Mechanism Studies of Oxolan 2 One Derivatives in Biological Systems

Modulation of Cellular Pathways and Signaling Mechanisms

Oxolan-2-one derivatives are known to interact with and modulate a variety of cellular signaling pathways, which are crucial for normal cell function and are often dysregulated in disease states. Flavonoids, for instance, are known to affect pathways such as phosphoinositide 3-kinase (PI3K), Akt/protein kinase B, mitogen-activated protein kinase (MAPK), and protein kinase C (PKC) nih.gov. These interactions can alter the phosphorylation state of target molecules, thereby influencing cellular functions nih.gov. Coumarin derivatives, another class of related compounds, have been shown to inhibit tumor cell proliferation and modulate cell-mediated signaling mdpi.com. These compounds can also suppress the expression of certain oncogenes and induce oxidative stress, leading to pro-apoptotic activities mdpi.com. Given the structural similarities, it is plausible that 4-[(3-Methoxyphenyl)methyl]oxolan-2-one could also modulate these or similar pathways, thereby affecting cell survival and proliferation.

Interaction with Neurotransmitter Systems and Receptors (e.g., Serotonin, Dopamine (B1211576) Receptors)

Enzyme Inhibition and Activation Mechanisms

A significant mechanism of action for many biologically active compounds is the inhibition or activation of specific enzymes. γ-Butyrolactone derivatives have demonstrated a range of enzyme-inhibiting activities. For instance, some synthetic γ-butyrolactones have shown potent antibacterial activity by inhibiting β-lactamase nih.gov. Others have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential antidiabetic applications researchgate.net. Furthermore, some derivatives have been shown to inhibit enzymes involved in cancer progression, such as AKT and HSP90 nih.gov. The ability of these compounds to fit into the active sites of enzymes and disrupt their function is a key aspect of their therapeutic potential.

Table 1: Examples of Enzyme Inhibition by γ-Butyrolactone Derivatives

Derivative Class Target Enzyme Potential Therapeutic Application
Synthetic α-amino-γ-lactone ketolide β-lactamase Antibacterial
5-ethyl-5-isobutyl-3-methyldihydrofuran-2(3H)-one α-glucosidase Antidiabetic

Disruption of Bacterial Cell Membranes and Inhibition of Essential Bacterial Enzymes

The antimicrobial properties of oxolan-2-one derivatives are a subject of considerable interest. Various synthetic γ-butyrolactones have exhibited potent antibacterial activities nih.gov. For instance, α-methylene-γ-butyrolactones are considered to have strong antibacterial activity researchgate.net. While the precise mechanisms can vary, they often involve the disruption of bacterial cell integrity or the inhibition of essential enzymes. Some compounds may interfere with cell wall synthesis, while others might disrupt membrane potential or inhibit enzymes crucial for bacterial survival and replication. The broad-spectrum activity of some of these derivatives against both Gram-positive and Gram-negative bacteria underscores their potential as novel antimicrobial agents eijppr.com.

Induction of Apoptosis in Cellular Models

A crucial mechanism for the anticancer activity of many compounds is the induction of apoptosis, or programmed cell death. Numerous studies have demonstrated that lactone-containing compounds, including sesquiterpene lactones, can induce apoptosis in various cancer cell lines nih.govrsc.orgnih.govresearchgate.netresearchgate.net. This process is often mediated through the mitochondrial (intrinsic) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins researchgate.netresearchgate.net. The activation of caspases, a family of proteases that execute apoptosis, is another hallmark of this process nih.govresearchgate.net. For example, the sesquiterpene lactone gaillardin (B81093) was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and apoptosis in breast cancer cells researchgate.net.

Table 2: Key Molecular Events in Lactone-Induced Apoptosis

Molecular Event Role in Apoptosis Reference
Upregulation of Bax Promotes mitochondrial outer membrane permeabilization researchgate.net
Downregulation of Bcl-2 Reduces inhibition of apoptosis researchgate.net
Activation of Caspases Execution of apoptosis nih.govresearchgate.net
Loss of Mitochondrial Membrane Potential Indicator of mitochondrial dysfunction rsc.orgresearchgate.net

Regulation of Gene Expression (e.g., γ-butyrolactone autoregulators in microbial systems)

In certain microbial systems, particularly in the genus Streptomyces, γ-butyrolactones function as autoregulators, acting as signaling molecules that control secondary metabolism and morphological development nih.govnih.govmicrobiologyresearch.orgacs.orgplos.orgscispace.comresearchgate.net. These molecules, at critical concentrations, bind to specific receptor proteins, which are typically transcriptional repressors nih.govnih.gov. This binding event leads to a conformational change in the receptor, causing it to dissociate from its target DNA sequence nih.gov. This de-repression allows for the transcription of genes involved in antibiotic production and the formation of aerial mycelia nih.govnih.gov. This elegant regulatory system demonstrates a sophisticated mechanism by which simple lactone molecules can orchestrate complex biological processes at the level of gene expression.

In Vitro and Cellular Receptor Binding Studies and Ligand-Protein Interactions

Emerging Research Applications and Future Perspectives for Oxolan 2 One Chemistry

Role as Versatile Building Blocks in the Synthesis of Complex Organic Molecules

The γ-butyrolactone ring is a fundamental structural motif and a key intermediate in the synthesis of more complex organic molecules, particularly in the realm of natural products and medicinal chemistry. nih.govsigmaaldrich.com These compounds serve as chiral building blocks, providing a scaffold that can be elaborated into a variety of intricate structures. nih.gov

The synthetic utility of the GBL core lies in the reactivity of the lactone ring and the potential for functionalization at various positions. Methodologies for constructing the GBL ring itself are diverse and have been continuously refined over the past decade. nih.gov Once formed, the GBL structure can undergo numerous transformations. For example, enantioselective syntheses have been developed to produce key intermediates like (R)-paraconyl alcohol, which serves as a common precursor for a range of GBL-containing signaling molecules. acs.orgacs.org The synthesis of complex molecules often involves the strategic opening of the lactone ring, modification of the side chains, and subsequent cyclizations or functional group interconversions. nih.gov

The versatility of GBLs as building blocks is demonstrated in the total synthesis of various natural products. For instance, the synthesis of leupyrrin A1, a potent antifungal agent, utilizes a γ-butyrolactone intermediate. nih.gov The ability to construct diverse libraries of GBL analogues is crucial for exploring their biological functions and developing new therapeutic agents. nih.govacs.orgacs.org

Application as Molecular Probes for Biochemical Assays and Biological Pathway Elucidation

Substituted γ-butyrolactones are critical signaling molecules, often referred to as bacterial hormones, that regulate a variety of physiological processes in bacteria, particularly in the genus Streptomyces. acs.orgacs.orgnih.gov These molecules control the expression of biosynthetic gene clusters responsible for producing natural products, many of which are medically important antibiotics. purdue.eduacs.orgacs.org However, many of these gene clusters are "silent" under typical laboratory conditions. acs.orgacs.org

The specific structure of a GBL molecule dictates its binding to a cognate repressor protein. Upon binding, the repressor protein undergoes a conformational change and dissociates from its DNA binding site, leading to the transcription of the previously silent genes. acs.orgnih.gov This mechanism makes synthetic GBLs invaluable as molecular probes to study and manipulate these regulatory pathways.

Researchers have synthesized libraries of GBL analogues to investigate their ability to activate these pathways. acs.orgacs.org By using tools like green fluorescent protein (GFP) reporter assays, the activity of different GBL structures can be quantified. In these assays, the promoter region controlled by the GBL-repressor system is linked to the gene encoding GFP. The addition of an active GBL molecule relieves the repression, leading to GFP production, which can be measured by fluorescence. This approach allows for the high-throughput screening of GBL libraries to identify molecules that can unlock the production of novel natural products from silent gene clusters. acs.orgacs.org

Structure-Activity Relationship (SAR) Exploration in Chemical Biology

Understanding the relationship between the chemical structure of a γ-butyrolactone and its biological activity (SAR) is fundamental to designing potent and selective molecular probes and potential therapeutic agents. The synthesis of diverse GBL libraries has enabled detailed SAR studies, providing insights into the molecular recognition by their target repressor proteins. acs.orgacs.org

Key structural features of GBLs that are often varied in SAR studies include:

The length and branching of the acyl side chain: Modifications to the side chain significantly impact the binding affinity and specificity for the receptor protein.

The stereochemistry of the lactone ring: The spatial arrangement of substituents on the chiral centers of the GBL core is often critical for biological activity.

The oxidation state of the side chain: The presence of hydroxyl or keto groups on the side chain can dramatically alter the molecule's interaction with the target.

A 2023 study systematically synthesized a library of GBL hormones and tested their ability to relieve repression by the ScbR repressor protein. acs.org This allowed for a quantitative analysis of the SAR, revealing how subtle changes in the GBL structure affected its efficacy as a signaling molecule. acs.orgacs.org For a compound like 4-[(3-Methoxyphenyl)methyl]oxolan-2-one, SAR exploration would involve synthesizing analogues with modifications to the methoxyphenyl group (e.g., altering the position or nature of the substituent) and the oxolanone core to probe its interactions with potential biological targets.

Table 1: Representative SAR Findings for γ-Butyrolactone Analogues in a GFP Reporter Assay Hypothetical data for illustrative purposes, based on principles from cited research.

Compound Modification Relative Position of Methoxy (B1213986) Group Side Chain Modification Observed Activity (EC50) Reference Principle
Analogue 1 3-Methoxy (meta) None 100 nM acs.orgacs.org
Analogue 2 4-Methoxy (para) None 250 nM acs.orgacs.org
Analogue 3 2-Methoxy (ortho) None 800 nM acs.orgacs.org
Analogue 4 3-Hydroxy (demethylated) None 150 nM acs.orgacs.org
Analogue 5 3,4-Dimethoxy None 75 nM acs.orgacs.org

Development of Sustainable Chemical Processes for Lactone Production

The growing emphasis on green chemistry has spurred the development of sustainable methods for producing valuable chemicals, including lactones. nih.gov Traditional synthetic routes often rely on petrochemical-based starting materials and may involve harsh reaction conditions. Modern approaches focus on utilizing renewable feedstocks and environmentally benign catalytic systems. nih.govresearchgate.netresearchgate.net

Key strategies for the sustainable production of lactones include:

Biomass Valorization: Using renewable biomass as a starting material is a cornerstone of green lactone production. For example, levulinic acid, a platform chemical derived from carbohydrates, can be catalytically converted to γ-valerolactone (GVL). researchgate.net Similarly, natural oils like olive oil can be transformed into high-value macrocyclic lactones through processes like olefin metathesis. nih.govacs.org

Biocatalysis: The use of enzymes or whole microorganisms offers a highly selective and environmentally friendly route to lactones. researchgate.net Microbial biotransformation of hydroxy fatty acids is one established method, and current research is focused on engineering microbes that can produce lactones de novo from simple sugars or renewable lipids. nih.govresearchgate.net

Green Catalysis: This involves the use of efficient and recyclable catalysts that operate under mild conditions. Photoorganocatalysis, which uses visible light and an organic catalyst to drive reactions, has been successfully applied to the synthesis of lactones via C-H activation of alcohols. rsc.org Multi-component reactions in aqueous media also represent a green and efficient strategy for synthesizing novel γ-butyrolactones. semnan.ac.ir

Table 2: Comparison of Sustainable Lactone Production Methods

Method Feedstock Example Key Advantages Challenges Reference
Biomass Valorization Levulinic Acid, Olive Oil Renewable source, reduces reliance on fossil fuels. Requires efficient conversion processes, potential for complex mixtures. nih.govresearchgate.net
Biocatalysis/Fermentation Sugars, Renewable Lipids High selectivity, mild reaction conditions, biodegradable catalysts. Low yields, engineering microbes can be complex and costly. nih.govresearchgate.net
Photoorganocatalysis Alcohols, Michael Acceptors Uses visible light, avoids harsh reagents, high efficiency. Catalyst stability, scalability of photochemical reactors. rsc.org

Integration into Advanced Functional Materials (e.g., Hybrid Materials, Organic Semiconductors)

While the primary research focus for complex γ-butyrolactones has been in biology and medicine, the fundamental GBL structure sees significant use in materials science. The basic, unsubstituted γ-butyrolactone is widely employed as a high-purity, high-boiling point solvent with favorable dielectric properties. dcc.com.tw This makes it a critical component in the electronics industry, where it is used as an electrolyte solvent for capacitors and lithium-ion batteries, and as a cleaning agent for semiconductor parts. dcc.com.twmcgc.com

The potential for integrating more complex, functionalized lactones like this compound into advanced materials is an area ripe for exploration. The field of organic electronics relies on small organic molecules and polymers with tailored electronic properties to create devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). arborpharmchem.com

The incorporation of a polar lactone core with a tunable aromatic substituent—the methoxyphenyl group in this case—could lead to novel organic semiconductor materials. arborpharmchem.com The properties of such materials could be modulated by synthetic modification of the aromatic ring, potentially influencing charge transport, solubility, and film-forming characteristics. The development of hybrid organic-inorganic materials could also leverage the coordinating properties of the lactone's ester group to interface with inorganic nanoparticles or surfaces, creating materials with novel optical or electronic properties.

Q & A

Q. What are the common synthetic routes for preparing 4-[(3-Methoxyphenyl)methyl]oxolan-2-one and its derivatives?

Synthesis typically involves multi-step organic reactions, including alkylation, esterification, and cyclization. For example, methoxyphenyl groups can be introduced via Friedel-Crafts alkylation or Suzuki coupling, followed by lactonization to form the oxolan-2-one core. Evidence from synthetic protocols for structurally similar compounds (e.g., Quebecol in ) highlights the use of bromination, methylation, and hydrogenolysis. Key intermediates, such as methoxyphenyl acetates, are often prepared before cyclization .

Q. How can the stereochemistry of this compound be resolved experimentally?

Chiral chromatography or recrystallization with chiral resolving agents are standard methods. X-ray crystallography (using programs like SHELX, as noted in ) is critical for confirming stereochemistry. For example, (3S,4S)-configured derivatives ( ) were resolved via crystallographic analysis, with SHELX algorithms refining the structural models .

Q. What enzymatic systems interact with oxolan-2-one derivatives, and how are these assays designed?

Oxidoreductases, such as the enzyme in , catalyze stereospecific reductions of oxolan-2-one substrates. Assays often use NADP+/NADPH as cofactors, monitored via UV-Vis spectroscopy at 340 nm. Kinetic parameters (Km, Vmax) are determined using Michaelis-Menten plots, with substrate concentrations varied in buffered solutions (pH 7–8) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, as described in , model the compound’s electron density and correlation energy. Local kinetic-energy density approximations and gradient expansions are used to predict reactivity at the lactone ring or methoxyphenyl substituents. These models align with experimental NMR chemical shifts and IR vibrational frequencies .

Q. What role do hydrogen-bonding networks play in the crystal packing of oxolan-2-one derivatives?

Graph set analysis ( ) reveals that hydrogen bonds between the lactone carbonyl and methoxy oxygen atoms stabilize crystal lattices. For example, (3S,4S)-bis[(3-methoxyphenyl)methyl]oxolan-2-one ( ) forms R₂²(8) motifs, influencing melting points and solubility. Synchrotron XRD data can map these interactions .

Q. How does stereochemistry affect the biological activity of this compound?

Enantiomers may exhibit divergent interactions with enzymes. For instance, (3R)-configured derivatives show higher affinity for oxidoreductases () due to spatial alignment with active-site residues. Comparative assays using racemic vs. enantiopure samples, analyzed via chiral HPLC, quantify activity differences .

Q. What contradictions exist in reported synthetic yields for oxolan-2-one derivatives, and how can they be resolved?

Discrepancies in yields (e.g., 40–70% for similar compounds in ) often arise from solvent polarity or catalyst purity. Systematic optimization using Design of Experiments (DoE) methodologies, varying parameters like temperature and catalyst loading, can identify robust conditions. NMR tracking of intermediates helps pinpoint side reactions .

Methodological Guidance

  • For structural characterization : Combine XRD (SHELX refinement) with 2D NMR (COSY, HSQC) to assign stereocenters and confirm substitution patterns .
  • For computational modeling : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potential surfaces .
  • For enzymatic assays : Pre-incubate substrates with NADPH and monitor reaction progress via stopped-flow spectroscopy to capture transient intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.